Benzoic acid,2-chloro-6-fluoro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-6-fluoro-, hydrazide is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-6-fluoro-, hydrazide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-6-fluoro-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-chloro-6-fluoro-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-6-fluoro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Similar in structure but lacks the hydrazide group.
2,6-Difluorobenzoic acid: Contains two fluorine atoms instead of chlorine and fluorine.
2,6-Dichlorobenzoic acid: Contains two chlorine atoms instead of chlorine and fluorine.
Uniqueness
Benzoic acid, 2-chloro-6-fluoro-, hydrazide is unique due to the presence of both chlorine and fluorine atoms along with the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6ClFN2O |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
N'-chloro-N'-fluorobenzohydrazide |
InChI |
InChI=1S/C7H6ClFN2O/c8-11(9)10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12) |
InChI Key |
MGJXSEYYKMPRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.